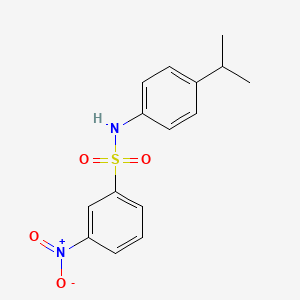
N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide, also known as INS542, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has shown promise as a tool for investigating various biological processes.
科学研究应用
N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to act as a selective blocker of the T-type calcium channel, which plays a crucial role in regulating neuronal excitability. By blocking this channel, N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide can be used to investigate the role of T-type calcium channels in various neurological disorders such as epilepsy, neuropathic pain, and Parkinson's disease.
作用机制
N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide acts by binding to the pore-forming subunit of the T-type calcium channel, thereby blocking the influx of calcium ions into the cell. This leads to a decrease in neuronal excitability and neurotransmitter release. The selectivity of N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide for T-type calcium channels over other types of calcium channels makes it a valuable tool for investigating the specific role of T-type channels in various biological processes.
Biochemical and Physiological Effects
In addition to its effects on neuronal excitability, N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide has also been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide in lab experiments is its selectivity for T-type calcium channels. This allows researchers to investigate the specific role of these channels in various biological processes. However, one limitation is that N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide may have off-target effects on other ion channels or receptors. Therefore, it is important to use appropriate controls and to verify the specificity of N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide using electrophysiological techniques.
未来方向
There are several future directions for research on N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide. One area of interest is the potential therapeutic applications of N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide in neurological disorders such as epilepsy and neuropathic pain. Another area of interest is the development of more selective and potent inhibitors of T-type calcium channels. Additionally, further research is needed to investigate the off-target effects of N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide and to develop appropriate controls for its use in lab experiments.
Conclusion
In conclusion, N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative that has shown promise as a tool for investigating various biological processes, particularly in the field of neuroscience. Its selectivity for T-type calcium channels makes it a valuable tool for investigating the specific role of these channels in various neurological disorders. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide involves the reaction of 4-isopropylaniline with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide as a yellow crystalline solid with a melting point of 174-175°C. The purity of the compound can be verified using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
属性
IUPAC Name |
3-nitro-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11(2)12-6-8-13(9-7-12)16-22(20,21)15-5-3-4-14(10-15)17(18)19/h3-11,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZSFDBINOBHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

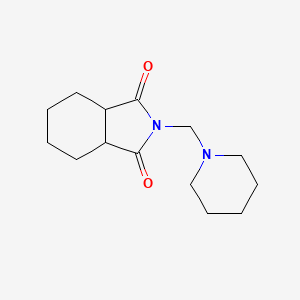
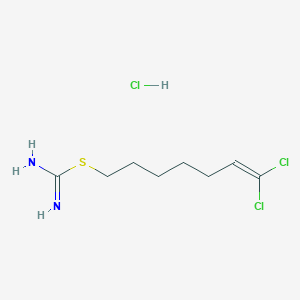
![benzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5162743.png)
![5-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-methylpyrimidine](/img/structure/B5162751.png)
![6-[(2S*)-2,4-dimethyl-3-oxo-1-piperazinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5162757.png)
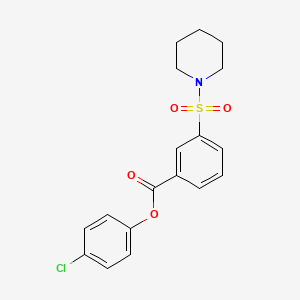

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5162781.png)
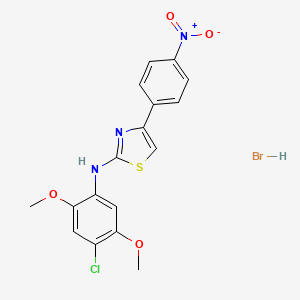
![1-(2-fluorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162803.png)
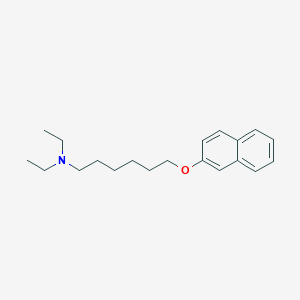
![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5162821.png)
![6-(2,6-difluorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5162839.png)
![6-(4-ethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5162842.png)